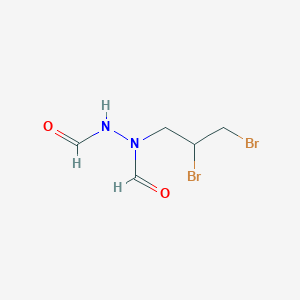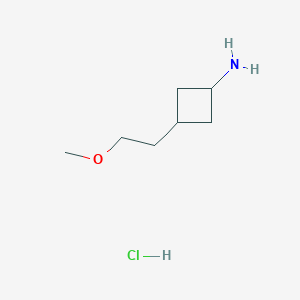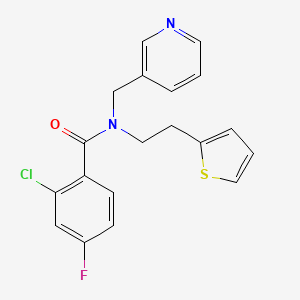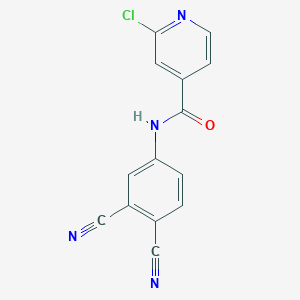![molecular formula C19H17N7O B2463517 N-(3-metil-1-(1-fenil-1H-pirazolo[3,4-d]pirimidin-4-il)-1H-pirazolo-5-il)ciclopropanocarboxamida CAS No. 1005921-78-7](/img/structure/B2463517.png)
N-(3-metil-1-(1-fenil-1H-pirazolo[3,4-d]pirimidin-4-il)-1H-pirazolo-5-il)ciclopropanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introducción a las Pirazolo [3,4-b]piridinas
Las pirazolo [3,4-b]piridinas pertenecen a la familia de los compuestos heterocíclicos bicíclicos, formados por la fusión de un anillo de pirazol y un anillo de piridina. Existen en dos formas isoméricas: Las pirazolo [3,4-b]piridinas pertenecen a la familia de los compuestos heterocíclicos bicíclicos, formados por la fusión de un anillo de pirazol y un anillo de piridina. Existen en dos formas isoméricas: 1H-pirazolo [3,4-b]piridinas (1) y 2H-pirazolo [3,4-b]piridinas (2) (ver Figura 1). Estos compuestos han despertado interés debido a su similitud estructural con las bases púricas como la adenina y la guanina .
Métodos de síntesis
Se han empleado varias estrategias sintéticas para acceder a las pirazolo [3,4-b]piridinas. Estos métodos incluyen reacciones de ciclización, condensaciones y transformaciones de grupos funcionales. Los investigadores han sintetizado con éxito una amplia gama de derivados con patrones de sustitución diversos.
a. Actividad Antitumoral:- El compuesto ha demostrado una marcada actividad antitumoral contra varias líneas celulares, con valores de IC50 que van desde 5,00 a 32,52 μM .
- Los investigadores han explorado el potencial de las pirazolo [3,4-b]piridinas como agentes antivirales y antimicrobianos .
Mecanismo De Acción
Target of Action
It is known that pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit pharmacological potential against various diseases, particularly cancer . They have been associated with inhibiting different key enzymes .
Mode of Action
It’s worth noting that pyrazolo[3,4-d]pyrimidines have been found to exhibit anti-proliferative and antitumor activity . This suggests that they may interact with their targets to inhibit cell division and/or induce apoptosis in tumor cells .
Biochemical Pathways
Given the anti-proliferative and antitumor activities of pyrazolo[3,4-d]pyrimidines , it can be inferred that they may affect pathways related to cell division and apoptosis.
Pharmacokinetics
The need for new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment has been emphasized . This suggests that the compound’s pharmacokinetic properties may have been optimized for better bioavailability and efficacy.
Result of Action
The compound has been evaluated for in vitro cytotoxic activity against various cancer cell lines . The results showed that certain derivatives of pyrazolo[3,4-d]pyrimidines had better inhibitory activity against MCF-7 (breast adenocarcinoma) with IC50 values in a micromolar range as compared to other substrates . This indicates that the compound’s action results in a significant reduction in the viability of cancer cells.
Action Environment
The synthesis of compounds under different conditions, such as ultrasonic-assisted reactions , suggests that the synthesis environment can impact the properties and efficacy of the resulting compounds.
Propiedades
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-12-9-16(23-19(27)13-7-8-13)26(24-12)18-15-10-22-25(17(15)20-11-21-18)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTUKOOSSFIBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2463437.png)
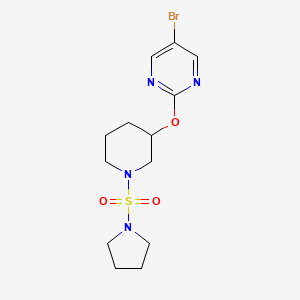

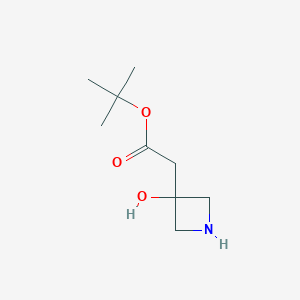
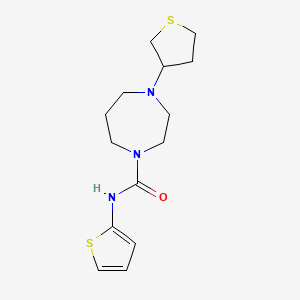
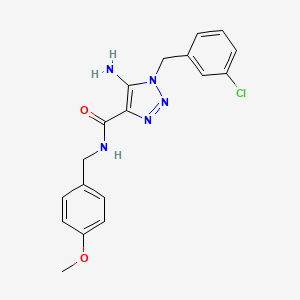
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B2463447.png)
